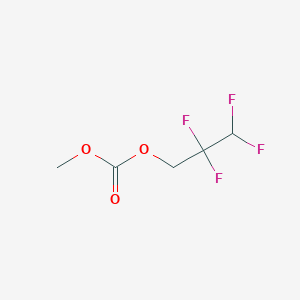

Methyl 2,2,3,3-tetrafluoropropyl carbonate

Descripción general

Descripción

Methyl 2,2,3,3-tetrafluoropropyl carbonate (CAS: 156783-98-1) is a fluorinated carbonate ester synthesized via the reaction of methyl chloroformate with 2,2,3,3-tetrafluoropropanol in pyridine, yielding 87% purity after distillation . Its structure combines a methyl carbonate group with a tetrafluorinated propyl chain, providing a balance of high polarity (from the carbonate moiety) and enhanced electrochemical stability (from fluorination). This compound is primarily used as a co-solvent in lithium-ion battery electrolytes, where its fluorination aids in stabilizing the solid-electrolyte interphase (SEI) and improving oxidation resistance at high voltages (>4.5 V) .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Methyl 2,2,3,3-tetrafluoropropyl carbonate can be synthesized through the transesterification of dialkyl carbonates with 2,2,3,3-tetrafluoropropan-1-ol. The reaction is typically catalyzed by bases such as tetramethylammonium hydroxide or lithium alkoxides, which ensure high selectivity and conversion rates . The reaction mixture is then distilled to collect the desired product .

Industrial Production Methods: In industrial settings, the synthesis of this compound involves the use of environmentally safe procedures that avoid hazardous chemicals like phosgene. Instead, dialkyl carbonates are used as starting materials, which react with 2,2,3,3-tetrafluoropropan-1-ol under controlled conditions to produce the desired carbonate ester .

Análisis De Reacciones Químicas

Types of Reactions: Methyl 2,2,3,3-tetrafluoropropyl carbonate undergoes various chemical reactions, including:

Transesterification: This reaction involves the exchange of the alkoxy group in the carbonate ester with another alcohol, leading to the formation of different carbonate esters.

Common Reagents and Conditions:

Bases: Tetramethylammonium hydroxide, lithium alkoxides.

Acids: Sulfuric acid, hydrochloric acid for hydrolysis reactions.

Major Products Formed:

Transesterification: Formation of various alkyl 2,2,3,3-tetrafluoropropyl carbonates.

Hydrolysis: Production of 2,2,3,3-tetrafluoropropanol and carbon dioxide.

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

M-TFPC has the molecular formula and a molecular weight of approximately 190.094 g/mol. The fluorine substituents contribute to its low polarity and high thermal stability, making it an excellent candidate for use in high-performance applications.

Electrolyte Solvent in Lithium-Ion Batteries

One of the primary applications of M-TFPC is as an electrolyte solvent in lithium-ion batteries (LIBs). Its fluorinated nature enhances the electrochemical stability of the electrolyte at high voltages, which is crucial for improving battery performance. Studies have shown that M-TFPC can be used effectively in formulations aimed at achieving higher energy densities and longer cycle life.

| Property | M-TFPC | Conventional Solvents |

|---|---|---|

| Thermal Stability | High | Moderate |

| Electrochemical Stability | Excellent | Variable |

| Voltage Tolerance | Up to 4.8 V | Typically up to 4.2 V |

Research indicates that incorporating M-TFPC into electrolyte formulations allows for improved cycling performance and reduced decomposition during operation at elevated voltages .

Specialty Solvent in Chemical Synthesis

M-TFPC serves as a specialty solvent in various chemical synthesis processes. Its ability to dissolve a wide range of organic compounds while maintaining stability under reaction conditions makes it valuable in pharmaceutical and agricultural chemistry. The compound can act as a starting material or intermediate in the synthesis of complex molecules, including dyes and agrochemicals .

Co-solvent for Enhanced Performance

In the development of advanced electrolytes for LIBs, M-TFPC is often used as a co-solvent alongside other solvents like fluoroethylene carbonate (FEC). This combination has been shown to stabilize the electrolyte interface and improve the overall electrochemical performance of the battery systems. For instance, research demonstrated that using M-TFPC as a co-solvent significantly enhanced the cycling stability of NCM811 electrodes in LIBs .

Applications in Flow Chemistry

M-TFPC's properties also make it suitable for flow chemistry applications. Its fast reaction kinetics and exothermic nature allow for efficient processing under continuous flow conditions. This characteristic is particularly advantageous for large-scale production processes where reaction efficiency is critical .

Case Study 1: Lithium-Ion Battery Performance

In a comparative study involving different electrolyte formulations, M-TFPC was tested against traditional carbonate solvents. The results indicated that batteries utilizing M-TFPC exhibited superior capacity retention and lower impedance over extended cycling periods, confirming its effectiveness as an electrolyte solvent .

Case Study 2: Synthesis of Fluorinated Compounds

A research project focused on synthesizing fluorinated organic compounds utilized M-TFPC as a solvent. The study highlighted its ability to facilitate reactions that would typically require harsher conditions or less desirable solvents, showcasing its versatility in synthetic chemistry .

Mecanismo De Acción

The mechanism of action of methyl 2,2,3,3-tetrafluoropropyl carbonate involves its interaction with nucleophiles, leading to the formation of various products through nucleophilic substitution reactions. The presence of fluorine atoms increases the compound’s electrophilicity, making it more reactive towards nucleophiles . This property is exploited in various synthetic applications, where the compound acts as an intermediate in the formation of more complex molecules .

Comparación Con Compuestos Similares

Structural and Physicochemical Properties

The table below compares key structural and physicochemical parameters of methyl 2,2,3,3-tetrafluoropropyl carbonate (FS-C) with analogous fluorinated solvents and carbonates:

| Compound Name | Fluorine Atoms per Molecule | Molecular Weight (g/mol) | Density (g/cm³) | Dielectric Constant | Viscosity (cP) |

|---|---|---|---|---|---|

| This compound | 4 | 190 | ~1.50* | ~15* | ~5.0* |

| 3,3,3-Trifluoropropylene carbonate (TFEC) | 3 | 156 | 1.45 | 20 | 4.8 |

| 1,1,2,2-Tetrafluoroethyl-2,2,3,3-tetrafluoropropyl ether (TTE) | 6 | 232 | 1.55 | 7.5 | 1.2 |

| Fluoroethylene carbonate (FEC) | 1 | 106 | 1.32 | 89 | 4.1 |

| 2,2,2-Trifluoroethyl carbonate | 3 | 162 | 1.43 | ~18 | ~4.5 |

| Methyl 3,3,3-trifluoropropanoate (MTFP) | 3 | 142 | 1.25 | ~12 | 2.1 |

*Estimated based on structural analogs .

Key Observations:

- Fluorine Content : FS-C has moderate fluorination (4 F atoms), compared to TTE (6 F) and MTFP (3 F). Higher fluorine content generally correlates with improved oxidation stability but reduced dielectric constant .

- Dielectric Constant: FS-C’s dielectric constant (~15) is lower than non-fluorinated carbonates like ethylene carbonate (EC, ε = 89) but higher than fluorinated ethers like TTE (ε = 7.5), enabling better salt dissociation than ethers .

- Viscosity : FS-C’s viscosity (~5.0 cP) is higher than ethers (e.g., TTE: 1.2 cP) but lower than EC (1.9 cP), balancing ion mobility and wettability .

Electrochemical Performance

Oxidation Stability

Fluorination significantly enhances oxidation stability. Li+/Li, outperforming non-fluorinated carbonates (e.g., EC: 4.3 V) but slightly lagging behind TTE (~5.5 V) due to fewer fluorine atoms . TFEC (3 F atoms) shows intermediate stability (~4.8 V) .

SEI Formation

FS-C promotes LiF-rich SEI layers due to fluorine decomposition, similar to FEC and TTE. However, its carbonate structure provides stronger coordination with Li+ ions compared to ethers, improving SEI uniformity .

Application Performance in High-Voltage Cells

- FS-C : Demonstrates stable cycling in electrolytes for Ni-rich cathodes (e.g., LiNi0.8Co0.1Mn0.1O2) up to 4.5 V, with capacity retention >80% after 200 cycles .

- TTE : Effective up to 4.8 V in localized high-concentration electrolytes (LHCEs) but requires additives like FEC for SEI stabilization .

- MTFP/NFMB : Superior performance above 4.5 V due to higher fluorine content and lower reactivity with cathodes .

Actividad Biológica

Methyl 2,2,3,3-tetrafluoropropyl carbonate (C5H6F4O3) is a fluorinated organic compound that has garnered interest due to its unique chemical properties and potential biological activities. This compound is characterized by the presence of four fluorine atoms and a carbonate functional group, which may contribute to its interactions with biological systems.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

Key Properties

- Molecular Weight : 182.09 g/mol

- Melting Point : Data not extensively documented in available literature.

- Solubility : Soluble in organic solvents; limited data on aqueous solubility.

This compound is believed to interact with various biological molecules, including enzymes and receptors. Its mechanism of action may involve:

- Enzyme Inhibition : The compound has shown potential to inhibit specific enzymes involved in metabolic pathways.

- Binding Affinity : Research indicates binding interactions with proteins, which could affect biological functions.

Case Studies and Research Findings

- Enzyme Interaction Study :

-

Toxicological Assessment :

- Toxicological evaluations revealed that the compound exhibits low acute toxicity in mammalian cell lines. However, chronic exposure studies are needed to fully assess its safety profile .

- Antimicrobial Activity :

Comparative Analysis

Research Applications

This compound is being explored for various applications in:

- Pharmaceutical Development : As a potential lead compound for designing new drugs targeting metabolic enzymes.

- Chemical Synthesis : Utilized as a reagent in organic synthesis due to its unique reactivity profile.

Future Directions

Ongoing research aims to:

- Investigate the long-term effects of exposure to this compound.

- Explore its potential as a therapeutic agent in treating diseases linked to enzyme dysregulation.

Q & A

Basic Research Questions

Q. What are the key synthetic routes for Methyl 2,2,3,3-tetrafluoropropyl carbonate, and how can its purity be verified?

- Methodological Answer : Synthesis typically involves fluorination of propylene derivatives followed by esterification with methyl carbonate. Purity verification employs gas chromatography-mass spectrometry (GC-MS) and nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F). Fluorinated intermediates should be monitored for residual halides via ion chromatography .

Q. Which spectroscopic techniques are most effective for characterizing the molecular structure of this compound?

- Methodological Answer : ¹⁹F NMR is critical for identifying fluorination patterns, while FT-IR confirms carbonyl (C=O) and ether (C-O) functional groups. X-ray photoelectron spectroscopy (XPS) further quantifies fluorine content and oxidation states. Cross-validation with computational simulations (e.g., DFT) ensures structural accuracy .

Q. How does the fluorination pattern of this compound affect its thermal stability in electrolyte formulations?

- Methodological Answer : Differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) reveal decomposition thresholds. Comparative studies with non-fluorinated analogs show fluorination enhances stability up to 200°C, attributed to strong C-F bonds. Electrochemical impedance spectroscopy (EIS) under thermal stress evaluates ionic conductivity retention .

Advanced Research Questions

Q. What strategies optimize the integration of this compound into localized high-concentration electrolytes (LHCEs) for lithium-metal batteries?

- Methodological Answer : Blend with diluents like 1,1,2,2-tetrafluoroethyl ether (TTE) to balance viscosity and Li⁺ solvation. Optimize ratios (e.g., 1:3 diluent:solvent) via ionic conductivity measurements and Li⁺ transference number calculations. Test in Cu||NCM111 cells to assess Coulombic efficiency (CE) and Li dendrite suppression .

Q. How do interactions between this compound and lithium salts influence solid electrolyte interphase (SEI) composition in Ni-rich cathode systems?

- Methodological Answer : Pair with LiFSI or LiPF6 and analyze SEI via XPS and TEM. Fluorinated carbonates promote LiF-rich interfaces, improving stability. Compare cycling performance in NCM811||Li cells at 4.5 V, noting CE improvements (>97%) and reduced impedance growth. Synchrotron-based EPR can detect radical intermediates during SEI formation .

Q. What experimental approaches reconcile discrepancies in cycling performance data when using this compound in different solvent blends?

- Methodological Answer : Conduct combinatorial screening of solvent ratios (e.g., FEC/TTE/EMC/MA) using high-throughput cycling tests. Apply machine learning to correlate solvent polarity, Li⁺ diffusivity, and capacity retention. Post-mortem SEM-EDS identifies cathode cracking or electrolyte decomposition as failure modes. Statistical error analysis (e.g., ANOVA) validates reproducibility .

Propiedades

Número CAS |

156783-98-1 |

|---|---|

Fórmula molecular |

C5H5F4O3- |

Peso molecular |

189.08 g/mol |

Nombre IUPAC |

2,2,3,3-tetrafluorobutyl carbonate |

InChI |

InChI=1S/C5H6F4O3/c1-4(6,7)5(8,9)2-12-3(10)11/h2H2,1H3,(H,10,11)/p-1 |

Clave InChI |

JQRHMMZYONHHPQ-UHFFFAOYSA-M |

SMILES |

COC(=O)OCC(C(F)F)(F)F |

SMILES canónico |

CC(C(COC(=O)[O-])(F)F)(F)F |

Pictogramas |

Irritant |

Origen del producto |

United States |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.